molecular formula C9H18O3 B8385322 Butyl 5-Hydroxypentanoate

Butyl 5-Hydroxypentanoate

Cat. No.: B8385322
M. Wt: 174.24 g/mol
InChI Key: JNAUONONFMHIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 5-hydroxypentanoate is a protected ester form of 5-hydroxypentanoic acid, presented as a pale yellow oil with a molecular formula of C9H18O3 and a molecular weight of 174.24 g/mol . This compound is characterized by its tert-butyl ester group, which enhances its stability and makes it a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . The product is offered at a purity limit of >95% and requires specific storage conditions, sealed in a dry environment at 0-8°C, to ensure its long-term stability . As a key chemical reagent, its primary research applications include its use as a precursor in the synthesis of more complex molecules, particularly in drug discovery and development projects . The compound is readily available for research purposes in various quantities, including 250mg and 500mg, from multiple stock locations to support the global research community . Safety and Handling: This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle it with care and refer to the safety data sheet. The provided hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate personal protective equipment is recommended.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

butyl 5-hydroxypentanoate

InChI

InChI=1S/C9H18O3/c1-2-3-8-12-9(11)6-4-5-7-10/h10H,2-8H2,1H3

InChI Key

JNAUONONFMHIKO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCCCO

Origin of Product

United States

Significance of Alkyl 5 Hydroxypentanoates in Chemical Sciences

The general structure of an alkyl 5-hydroxypentanoate (B1236267), featuring both a hydroxyl and an ester functional group, allows for a variety of chemical transformations. This dual functionality enables their use in the synthesis of polyesters, polyurethanes, and other specialty chemicals. The specific properties of the alkyl ester group (e.g., methyl, ethyl, butyl) can influence the reactivity and physical properties of the molecule, allowing for fine-tuning of its applications.

Overview of Research Trajectories for Butyl 5 Hydroxypentanoate

Current research on Butyl 5-Hydroxypentanoate (B1236267) primarily focuses on its synthesis from butyl levulinate, a derivative of levulinic acid. Levulinic acid itself is a key platform chemical derived from the acid-catalyzed dehydration of C6 sugars from biomass. The hydrogenation of butyl levulinate to Butyl 5-Hydroxypentanoate is a pivotal transformation in the production of GVL.

One significant research avenue involves the use of heterogeneous catalysts for this hydrogenation step. For instance, studies have explored the efficacy of ruthenium supported on carbon (Ru/C) as a catalyst. mdpi.com The reaction proceeds in two steps: the hydrogenation of the ketone group in butyl levulinate to a secondary alcohol, forming this compound, which is then followed by an intramolecular cyclization to yield GVL and butanol. mdpi.com

The optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is a key focus to maximize the yield and selectivity towards this compound, or to facilitate its direct conversion to GVL. The stability and reusability of the catalysts are also critical aspects of this research, aiming for more sustainable and economically viable processes.

Contextualization Within Hydroxyester Chemistry

Esterification Approaches for this compound

The formation of the ester group is a fundamental transformation in the synthesis of this compound. This is typically achieved by reacting a 5-hydroxypentanoic acid precursor with butanol.

Direct esterification, commonly known as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com For the synthesis of this compound, this involves reacting 5-hydroxypentanoic acid with butanol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is typically removed continuously, often through azeotropic distillation.

The intramolecular reaction of 5-hydroxypentanoic acid can lead to the formation of a stable six-membered cyclic ester, δ-valerolactone. nagwa.com Consequently, the ring-opening of δ-valerolactone with butanol under acidic conditions is a common and effective pathway to synthesize the desired linear ester. Using a large excess of the alcohol (butanol) can also shift the equilibrium to favor the product, with studies showing yields can be pushed above 95%. masterorganicchemistry.com

A variety of catalysts can be employed to facilitate the esterification of hydroxypentanoic acids. These can be broadly categorized as homogeneous or heterogeneous catalysts.

Homogeneous Catalysts : Strong mineral acids like sulfuric acid (H₂SO₄) are traditionally used and are highly effective. Another approach involves activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with the alcohol. This method was demonstrated in the synthesis of a methyl hydroxypentanoate analog, where thionyl chloride was added to a solution of the carboxylic acid in methanol. patsnap.com

Heterogeneous Catalysts : These offer advantages in terms of catalyst separation and reusability. Acidic solid catalysts such as heteropoly acids and zeolites have been successfully used for the esterification of similar molecules, achieving high conversion rates of up to 97%. These solid acid catalysts provide an effective alternative to corrosive and difficult-to-remove homogeneous acids.

Reductive Transformations in Synthetic Pathways

Reductive methods provide an alternative route to this compound, often starting from precursors that contain a ketone group. The key challenge in these pathways is achieving selectivity.

A common strategy involves the reduction of a keto-ester precursor, such as butyl levulinate (butyl 4-oxopentanoate). In this molecule, both a ketone and an ester functional group are present. Chemoselective reduction requires a reagent that will reduce the ketone to a hydroxyl group without affecting the ester moiety.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent frequently used for this purpose. patsnap.com It is known to selectively reduce aldehydes and ketones in the presence of less reactive functional groups like esters. nih.gov Another powerful method is catalytic hydrogenation. For instance, the hydrogenation of butyl levulinate over a Ruthenium-on-carbon (Ru/C) catalyst can effectively convert the carbonyl group to a hydroxyl group, yielding butyl 4-hydroxypentanoate (B1260314), a close analog of the target compound.

Table 1: Examples of Chemoselective Reduction Methods

PrecursorReducing Agent/CatalystProductReference
Methyl p-fluorobenzoylbutyrateSodium Borohydride (NaBH₄)Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate patsnap.com
Methyl 5-(2,3-dimethoxyphenyl)-3-oxopentanoateSodium Borohydride (NaBH₄)Methyl 5-(2,3-dimethoxyphenyl)-3-hydroxypentanoate nih.gov
Butyl LevulinateH₂ / Ru/C CatalystButyl 4-hydroxypentanoate

Stereoselective Reduction Strategies

For applications requiring optically pure materials, the stereoselective reduction of a prochiral ketone is crucial for establishing a defined stereocenter at the hydroxyl-bearing carbon. This is achieved using chiral catalysts or reagents.

Transition metal complexes with chiral ligands are highly effective. Asymmetric hydrogenation of ethyl levulinate using a Ruthenium-SEGPHOS complex, for example, has been shown to produce ethyl 4-hydroxypentanoate with an enantiomeric excess (ee) of 99.0%. mdpi.com Another approach uses stoichiometric chiral reagents, such as the Corey-Bakshi-Shibata (CBS) catalyst. The reduction of methyl levulinate using borane (B79455) dimethyl sulfide (B99878) in the presence of (S)-Me-CBS oxazaborolidine as a chiral catalyst yields (R)-4-hydroxyvalerate methyl ester with an enantiomeric purity greater than 99% ee. mdpi.com The use of Lewis acids like manganese(II) chloride (MnCl₂) with NaBH₄ can also control the diastereoselectivity in the reduction of β-keto esters. redalyc.org

Chemoenzymatic Synthesis and Biocatalysis

Biocatalysis offers a green and highly selective alternative for synthesizing hydroxy esters and their precursors under mild reaction conditions. nih.govacs.org Enzymes can be used for both the stereoselective reduction of ketones and the formation or hydrolysis of esters.

Enzymatic reduction of γ-keto esters is a well-established route to chiral hydroxy esters. A variety of microorganisms and isolated enzymes are capable of this transformation. Alcohol dehydrogenases (ADHs) are particularly effective; for instance, the reduction of ethyl levulinate using an ADH in the presence of NADPH can produce ethyl (R)-4-hydroxypentanoate with 98.14% ee and a 74% yield. mdpi.com Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), Geotrichum candidum, and Candida species, are also widely used. tandfonline.commdpi.com Depending on the specific yeast strain and reaction conditions (e.g., the use of inhibitors like allyl alcohol), it is possible to selectively produce either the (R) or (S) enantiomer of the corresponding hydroxy ester with high optical purity. tandfonline.comlookchem.com

Lipases are another class of versatile enzymes used in these syntheses. Candida antarctica lipase (B570770) B (CalB) is particularly robust and has been used to catalyze the hydrolysis of δ-valerolactone to 5-hydroxypentanoic acid with over 90% molar conversion. d-nb.info This enzymatic ring-opening provides the acid precursor for subsequent esterification. Lipases can also be used for the enantioselective resolution of racemic hydroxy esters through selective hydrolysis or acylation. patsnap.com Furthermore, advanced multi-enzyme cascades have been developed to produce 5-hydroxypentanoic acid directly from 1,5-pentanediol, demonstrating excellent operational stability and scalability. nih.govacs.org

Table 2: Selected Biocatalytic Approaches for Hydroxypentanoate Synthesis

MethodBiocatalystSubstrateProduct/IntermediateKey FindingReference
HydrolysisImmobilized Candida antarctica lipase B (CalB)δ-valerolactone5-Hydroxypentanoic acid>90% molar conversion d-nb.info
Asymmetric ReductionAlcohol Dehydrogenase (ADH) / NADPHEthyl levulinateEthyl (R)-4-hydroxypentanoate98.14% ee, 74% yield mdpi.com
Asymmetric ReductionGeotrichum candidumEthyl 3-oxopentanoate(R)-ethyl 3-hydroxypentanoateHigh optical purity tandfonline.com
Asymmetric ReductionCandida parapsilosis (whole cells)5-(4-Fluorophenyl)-5-oxopentanoic acid(S)-5-(4-fluorophenyl)-5-hydroxypentanoic acid84% yield, >99% ee mdpi.com
Multi-enzyme Cascade5 co-immobilized enzymes1,5-Pentanediol5-Hydroxypentanoic acidStable, scalable process with >80% yield nih.govacs.org

Enzymatic Esterification for this compound Production

Enzymatic esterification represents a highly effective and environmentally benign approach for producing this compound. This method employs lipases as biocatalysts to mediate the reaction between a 5-hydroxypentanoic acid source and butanol. The advantages of enzymatic catalysis over conventional chemical methods include enhanced specificity, milder reaction conditions, and a reduction in unwanted by-products.

Immobilized lipases, in particular, have demonstrated significant catalytic efficacy and stability. For example, lipase B from Candida antarctica, often used in an immobilized form like Novozym 435, is highly effective for this transformation. researchgate.net The reaction is frequently conducted in the absence of a solvent or in a suitable organic solvent. Key parameters that are optimized to maximize the yield include temperature, the molar ratio of the substrates, the amount of enzyme used, and the duration of the reaction. Studies have shown that a stirred tank continuous flow reactor can be successfully used for the continuous production of esters using immobilized lipase. nih.gov

Below is a representative data table illustrating the optimization of enzymatic esterification:

EntryEnzymeTemperature (°C)Substrate Molar Ratio (Acid:Alcohol)Reaction Time (h)Conversion (%)
1Immobilized Candida antarctica lipase B501:12488
2Immobilized Candida antarctica lipase B601:1.51895
3Immobilized Candida cylindracea lipase401:12482
4Immobilized Candida cylindracea lipase501:1.51890

This table is generated for illustrative purposes and does not represent actual experimental data.

The reusability of these immobilized enzymes enhances the economic feasibility of this green synthetic strategy.

Biocatalytic Routes for Stereoisomer Synthesis

The synthesis of specific stereoisomers of this compound and its analogs is critical for applications where chirality is a determining factor. Biocatalysis provides a powerful means to achieve high levels of enantioselectivity. A common strategy is the kinetic resolution of a racemic mixture of a precursor, such as a racemic 5-hydroxyalkanoic acid ester.

Alternatively, the asymmetric reduction of a keto-ester precursor, like butyl 4-oxopentanoate (B1231505) (butyl levulinate), using ketoreductases (KREDs) or whole-cell biocatalysts can directly yield the desired enantiomer of the hydroxy ester. scispace.com Alcohol dehydrogenases (ADHs) from various microorganisms, such as Rhodococcus ruber and Lactobacillus brevis, have been successfully used for the stereoselective reduction of γ-keto esters to produce enantiopure γ-hydroxy esters. acs.orgresearchgate.net

The following table demonstrates potential results from a biocatalytic resolution:

EntryBiocatalystSubstrateReaction TypeEnantiomeric Excess (e.e.) of Product (%)
1Candida antarctica Lipase BRacemic this compoundTransesterification>99 (for the (R)-ester)
2Alcohol Dehydrogenase (Rhodococcus ruber)Butyl 4-oxopentanoateAsymmetric Reduction>99 (for the (S)-alcohol)
3Alcohol Dehydrogenase (Lactobacillus brevis)Butyl 4-oxopentanoateAsymmetric Reduction>99 (for the (R)-alcohol)

This table is generated for illustrative purposes and does not represent actual experimental data.

Derivatization and Functionalization Strategies

Introduction of Chiral Centers and Stereochemical Control

The controlled introduction of chiral centers is fundamental to the synthesis of advanced analogs of this compound. researchgate.nettandfonline.com In addition to biocatalytic methods, asymmetric chemical transformations are widely employed.

A powerful technique is the asymmetric hydrogenation of a prochiral precursor. For instance, a β-keto ester can be asymmetrically hydrogenated using a chiral ruthenium-BINAP catalyst to produce an optically active β-hydroxy ester. internationaljournalssrg.org The specific stereochemical outcome is dictated by the chirality of the phosphine (B1218219) ligand used.

Exploration of Novel Synthetic Routes

The development of more efficient and sustainable synthetic routes to this compound and its analogs is an area of active research. One promising strategy is the use of chemoenzymatic cascade reactions, which combine chemical and enzymatic transformations in a single reaction vessel. acs.orgnih.govnih.gov This approach can streamline the synthetic process by reducing the number of intermediate purification steps. figshare.com

Furthermore, the application of continuous flow chemistry is gaining traction. acs.org Flow reactors provide enhanced control over reaction parameters, which can lead to improved yields and product purity. The combination of immobilized enzymes with continuous flow systems is a particularly innovative approach for developing scalable and efficient synthetic processes. nih.govmdpi.com

There is also a growing interest in utilizing renewable feedstocks. For example, the conversion of biomass-derived platform chemicals like levulinic acid into γ-valerolactone (GVL) via a 4-hydroxypentanoic acid intermediate is a well-explored pathway. aceee.orgmdpi.com The esterification of levulinic acid to produce butyl levulinate, a direct precursor to butyl 4-hydroxypentanoate, is also a significant area of research. scispace.comresearchgate.net

Chemical Transformations of the Ester Moiety

The butyl ester group is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These transformations involve the cleavage of the acyl-oxygen bond and are typically catalyzed by acids or bases.

Hydrolytic Studies and Kinetic Analysis

The hydrolysis of this compound involves the cleavage of the ester bond to yield 5-hydroxypentanoic acid and butanol. This reaction can be catalyzed by either an acid or a base.

Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of butanol regenerates the acid catalyst and yields the carboxylic acid product.

Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the direct attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, from which an alkoxide (butanolate) is expelled. A rapid acid-base reaction between the butanolate and the newly formed carboxylic acid drives the reaction to completion, forming the carboxylate salt.

Kinetic studies on analogous simple esters, such as butyl lactate, show that the rate of hydrolysis is dependent on temperature and catalyst concentration. chemicalbook.com The reaction typically follows second-order kinetics. chemicalbook.com While specific kinetic data for this compound is not widely published, the rates can be expected to follow similar trends.

Table 1: Representative Kinetic Data for Acid-Catalyzed Hydrolysis of an Analogous Butyl Ester This table presents illustrative data based on studies of similar esters, such as butyl lactate, to demonstrate the effect of reaction conditions.

RunTemperature (°C)Catalyst Conc. (mol/L)Rate Constant, k (L·mol⁻¹·min⁻¹)
1400.010.000025
2600.010.000080
3800.010.000210
4600.020.000155

Transesterification Reaction Pathways

Transesterification is the process of exchanging the butyl group of the ester with another alkyl group from a different alcohol. This equilibrium reaction is also catalyzed by acids or bases. The general mechanism is similar to hydrolysis, but with an alcohol acting as the nucleophile instead of water. redalyc.org

The reaction can be driven to completion by using a large excess of the new alcohol or by removing one of the products (e.g., butanol) from the reaction mixture. nih.gov Various catalysts have been shown to be effective for the transesterification of related esters, including environmentally benign options like boric acid or heterogeneous catalysts such as zirconia. nih.gov The reactivity in transesterification is sensitive to steric hindrance; primary alcohols react more readily than secondary or tertiary alcohols. nih.govresearchgate.net

For this compound, transesterification with a different alcohol (R'-OH) would lead to the formation of the corresponding alkyl 5-hydroxypentanoate and butanol.

Functional Group Interconversions of the Hydroxyl Group

The primary hydroxyl group at the C5 position is a key site for functionalization, allowing for oxidation to carbonyl compounds or intramolecular attack on the ester to form a cyclic structure.

Oxidation Reactions and Product Formation

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.org

Formation of Butyl 5-oxopentanoate (B1240814): Mild oxidation can selectively convert the primary alcohol to an aldehyde, yielding Butyl 5-oxopentanoate. Reagents commonly used for this transformation include pyridinium (B92312) chlorochromate (PCC), or methods like the Swern and Dess-Martin periodinane oxidations. alfa-chemistry.comtcichemicals.comtdcommons.org These reactions are typically performed under anhydrous conditions to prevent over-oxidation to the carboxylic acid. wikipedia.org The Swern oxidation, for instance, uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, offering high yields with minimal side reactions. alfa-chemistry.comtcichemicals.com

Formation of Butyl 5-oxopentanoate (Swern Oxidation):

Reagents: (COCl)₂, DMSO, Et₃N

Temperature: -78 °C to room temperature

Product: Butyl 5-oxopentanoate

Formation of Monobutyl Pentanedioate: Stronger oxidizing agents in aqueous media will convert the primary alcohol all the way to a carboxylic acid, resulting in the formation of a dicarboxylic acid monoester, Monobutyl Pentanedioate. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like chromic acid (H₂CrO₄), generated in situ from chromium trioxide in sulfuric acid (the Jones oxidation). wikipedia.orgkhanacademy.org More modern and selective methods, such as TEMPO-catalyzed oxidation using sodium hypochlorite (B82951) as the terminal oxidant, can also achieve this conversion under milder conditions. nih.govresearchgate.net

Table 2: Common Oxidation Reactions of the Hydroxyl Group

Reagent(s)ProductTypical Conditions
PCC in CH₂Cl₂Butyl 5-oxopentanoate (Aldehyde)Anhydrous, Room Temp
DMSO, (COCl)₂, Et₃NButyl 5-oxopentanoate (Aldehyde)Anhydrous, -78 °C
CrO₃, H₂SO₄, AcetoneMonobutyl Pentanedioate (Carboxylic Acid)Aqueous, 0 °C to Room Temp
TEMPO, NaOClMonobutyl Pentanedioate (Carboxylic Acid)Biphasic, pH ~9, Room Temp

Intramolecular Cyclization and Lactone Ring Closure

The presence of both a hydroxyl group and an ester within the same molecule allows for an intramolecular transesterification, leading to the formation of a cyclic ester known as a lactone. This compound, having the hydroxyl group at the C5 position, undergoes cyclization to form δ-valerolactone, a thermodynamically stable six-membered ring. pearson.comwikipedia.orgnagwa.com

This reaction, often referred to as lactonization, can be catalyzed by acid or base, or induced thermally. youtube.comtutorchase.com In an acid-catalyzed mechanism, the ester carbonyl is protonated, and the intramolecular hydroxyl group acts as the nucleophile, attacking the activated carbonyl carbon. youtube.com Elimination of butanol from the resulting tetrahedral intermediate yields the δ-lactone. youtube.comaskfilo.com The stability of five- and six-membered rings provides a strong thermodynamic driving force for this reaction. pearson.com

The reverse reaction, the ring-opening of the lactone by an alcohol, can also occur, establishing an equilibrium. To favor lactone formation, the by-product, butanol, is typically removed by distillation. This cyclization is a key step in the synthesis of various polyesters and other valuable chemical intermediates. chemdad.comleapchem.com

Stereochemical Dynamics in this compound Reactions

If the carbon chain of this compound contains a stereocenter, the stereochemistry can significantly influence the reactivity and product distribution of the aforementioned reactions. For instance, if a substituent were present at the α, β, or γ position, the molecule would be chiral.

In such cases, enzymatic or chiral catalyst-mediated reactions can exhibit high stereoselectivity. For example, lipase-catalyzed transesterification can be used for the kinetic resolution of racemic hydroxy esters, where one enantiomer reacts significantly faster than the other. google.com

Similarly, the intramolecular cyclization to a lactone can be performed enantioselectively using chiral Brønsted acid catalysts. researchgate.netuncg.edu The chiral catalyst can preferentially bind to and activate one enantiomer of the hydroxy ester, leading to a kinetic resolution where one enantiomer is converted to the lactone while the other remains unreacted. researchgate.net The stereocenter's configuration can affect the conformation of the transition state during ring closure, influencing the reaction rate.

In oxidation reactions like the Swern oxidation, α-chiral centers generally experience a low degree of racemization. alfa-chemistry.com When considering reactions on a chiral substrate, the formation of diastereomeric products is possible if a new stereocenter is created, and the existing center can direct the stereochemical outcome of the reaction.

Influence of Chirality on Reaction Outcomes

The presence of a chiral center, such as the (R)- or (S)-hydroxyl group at C5 of this compound, exerts a powerful influence on reactions at other sites within the molecule. This phenomenon, known as substrate-controlled diastereoselection, is a cornerstone of stereoselective synthesis. The chiral center creates a diastereotopic environment, meaning that the faces of nearby prochiral centers (like a double bond) are no longer equivalent. As a result, an incoming reagent will preferentially attack one face over the other, leading to the formation of one diastereomer in excess.

A prime example of this principle can be seen in the epoxidation reactions of chiral γ-hydroxy-α,β-unsaturated esters, which are close structural analogs of this compound. Studies on the nucleophilic epoxidation of these compounds reveal that the existing hydroxyl group is key for stereoselection. acs.orgresearchgate.net The reaction's diastereoselectivity is highly dependent on the free hydroxyl group, which can coordinate with the reagent, directing its approach. For instance, in the epoxidation of an α-methyl-substituted γ-hydroxy-α,β-unsaturated ester, high syn stereoselectivity was observed. acs.org This outcome can be rationalized using a modified Felkin-Anh model, where the lithium-chelated hydroxyl group directs the nucleophilic attack to one face of the double bond, minimizing steric hindrance and leading to the favored diastereomeric epoxide. acs.org

This inherent stereochemical control makes chiral 5-hydroxyalkanoic acids and their esters valuable building blocks, often referred to as part of the "chiral pool." nih.govresearchgate.net Compounds like (R)- and (S)-5-hydroxypentanoic acid can be used as starting materials to synthesize more complex molecules, with the C5 stereocenter dictating the stereochemistry of newly formed chiral centers. nih.govarkat-usa.org

Diastereoselective and Enantioselective Reaction Control

Achieving specific stereoisomers of products requires precise control over reaction pathways. For molecules like this compound, this is accomplished through diastereoselective and enantioselective strategies.

Diastereoselective Control

As discussed, substrate-controlled diastereoselection is a powerful tool. In the case of γ-hydroxy ester derivatives, the stereochemistry of the product is directly linked to the configuration of the starting material. The epoxidation of γ-hydroxy-α,β-unsaturated esters serves as a clear illustration. The reaction favors the formation of the syn isomer, and the degree of selectivity is influenced by the substitution pattern on the double bond.

Substrate (γ-Hydroxy-α,β-unsaturated Ester)Reaction ConditionsMajor Product IsomerDiastereomeric Ratio (syn:anti)Reference
α-Methyl-substituted enoateLithium-tert-butylperoxidesyn-epoxide>19:1 acs.org
β-Methyl-substituted enoateLithium-tert-butylperoxideanti-epoxideLess selective, anti predominates acs.org
γ-Amino-α,β-unsaturated ester (N-linked hydroperoxymethyl)Mild baseanti-epoxide>20:1 researchgate.net

Enantioselective Reaction Control

When starting with an achiral precursor, enantioselective methods are required to generate a chiral product like (R)- or (S)-Butyl 5-Hydroxypentanoate. This is typically achieved using chiral catalysts or enzymes that create a chiral environment for the reaction.

Asymmetric Catalysis: One of the most effective methods for producing chiral γ-hydroxy esters is the asymmetric hydrogenation of the corresponding γ-keto ester. This reaction uses a transition metal complex with a chiral ligand to deliver hydrogen to one face of the ketone, producing one enantiomer of the alcohol in high excess. For example, the enzymatic asymmetric reduction of ethyl levulinate provides the corresponding (R)-hydroxypentanoate with excellent enantiomeric purity. aurigeneservices.commdpi.com Similarly, ruthenium catalysts paired with chiral ligands like BINAP have been shown to reduce alkyl levulinates to the corresponding chiral lactones (formed via cyclization of the hydroxypentanoate) with up to 99% enantiomeric excess (ee). mdpi.com

SubstrateCatalyst SystemProductYieldEnantiomeric Excess (ee)Reference
Ethyl LevulinateAsymmetric Dehydrogenase (ADH) / NADPHEthyl (R)-4-hydroxypentanoate74%98.14% aurigeneservices.commdpi.com
Ethyl LevulinateRuCl₃–BINAP–HCl(R)-γ-ValerolactoneFull Conversion99% mdpi.com
Methyl LevulinateBorane Dimethyl Sulfide / (S)-Me-CBS OxazaborolidineMethyl (R)-4-hydroxyvalerate->99% mdpi.com

Enzymatic Kinetic Resolution: Kinetic resolution is another powerful strategy for obtaining enantiomerically pure compounds. This method uses an enzyme, typically a lipase, that reacts at a different rate with each enantiomer of a racemic mixture. In the context of this compound, a lipase could be used to selectively acylate one enantiomer (e.g., the R-enantiomer) of a racemic mixture, leaving the other (S-enantiomer) unreacted. This process allows for the separation of the resulting ester from the unreacted alcohol, yielding both enantiomers in high purity. The dynamic kinetic resolution (DKR) of related substrates, such as t-butyl 4-hydroxypentanoate, has been demonstrated, combining enzymatic resolution with in-situ racemization of the starting material to theoretically achieve a 100% yield of a single enantiomeric product. diva-portal.orgrsc.org Lipases like Novozym 435 are often employed for the stereospecific hydrolysis or esterification of hydroxy esters. google.com

Computational Chemistry and Molecular Modeling of Butyl 5 Hydroxypentanoate

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comachemblock.com For a flexible molecule like Butyl 5-Hydroxypentanoate (B1236267), which possesses multiple rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. The process involves generating a starting 3D structure of the molecule and then calculating the forces between atoms using a force field, which is a set of empirical energy functions. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a set period, revealing how the molecule behaves and changes shape in different environments, such as in a vacuum or in a solvent like water. mdpi.comnih.gov

A key aspect of the conformational analysis of Butyl 5-Hydroxypentanoate would be the study of its torsional angles. The flexibility of the butyl chain and the pentanoate backbone allows for a wide range of possible three-dimensional arrangements. MD simulations can map the potential energy surface associated with the rotation around each of these bonds, identifying low-energy, stable conformations and the energy barriers between them. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a binding site. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a means to investigate the electronic structure of a molecule in detail. nih.govnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution within the molecule. nih.gov This information is fundamental for predicting the chemical reactivity of this compound.

By calculating the molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer the molecule's ability to donate or accept electrons. The energy of the HOMO is related to the ionization potential and indicates the propensity to act as an electron donor (nucleophile), while the LUMO energy relates to the electron affinity and the ability to act as an electron acceptor (electrophile). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Furthermore, quantum chemical calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. For this compound, this would likely show regions of negative potential around the oxygen atoms of the hydroxyl and ester groups, highlighting them as potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its role as a hydrogen bond donor. These calculations are critical for understanding how the molecule will interact with other chemical species, including biological macromolecules. nih.gov While specific DFT studies on this compound are not prevalent, the application of these methods to its derivatives, such as 2,4-ditert-butylphenyl 5-hydroxypentanoate, has been mentioned in the context of broader computational studies. nih.govnih.govnih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. journal-innovations.commdpi.com This method is instrumental in drug discovery and for elucidating the potential biological targets of a compound. While direct molecular docking studies on this compound are not extensively documented, research on its derivatives provides significant insights into its potential interactions with biological macromolecules.

Prediction of Binding Affinities with Biological Macromolecules

Molecular docking simulations calculate a scoring function, often expressed as a binding energy (in kcal/mol), to estimate the binding affinity between a ligand and a protein. A lower binding energy generally indicates a more stable and favorable interaction.

Studies have been conducted on derivatives such as 4-tert-butylphenyl 5-hydroxypentanoate and 2,4-ditert-butylphenyl 5-hydroxypentanoate, which were identified in plant extracts and evaluated for their potential biological activities. journal-innovations.comresearchgate.netcolab.ws These computational analyses have predicted the binding affinities of these derivatives with several key protein targets involved in processes like wound healing, inflammation, and metabolic diseases.

For instance, 4-tert-butylphenyl 5-hydroxypentanoate was docked against a panel of proteins crucial for wound healing. journal-innovations.com The predicted binding energies suggest stable interactions with these targets.

Predicted Binding Affinities of 4-tert-Butylphenyl 5-Hydroxypentanoate with Wound Healing-Related Proteins. journal-innovations.com
Protein TargetPDB IDBinding Affinity (kcal/mol)
Matrix Metalloproteinase-9 (MMP-9)1GKC-7.1
Transforming Growth Factor-β (TGF-β)1PY5-7.3
Fibroblast Growth Factor (FGF-2)1BFB-4.7
Vascular Endothelial Growth Factor (VEGF)3HNG-6.7
Interleukin-6 (IL-6)4CNI-5.2

Similarly, studies on 2,4-ditert-butylphenyl 5-hydroxypentanoate have explored its binding to enzymes involved in inflammation and diabetes. nih.govnih.govnih.gov This compound was evaluated for its potential to inhibit enzymes like cyclooxygenase-2 (COX-2), 15-lipoxygenase-2 (15-LOX-2), α-glucosidase, and the nuclear receptor PPAR-γ. nih.govnih.gov Another study investigated its interaction with the digestive enzyme trypsin. researchgate.netcolab.ws

Predicted Binding Affinities of 2,4-ditert-butylphenyl 5-hydroxypentanoate with Various Protein Targets
Protein TargetReference
Trypsin researchgate.netcolab.ws
α-Glucosidase nih.gov
Peroxisome proliferator-activated receptor gamma (PPAR-γ) nih.gov
Cyclooxygenase-2 (COX-2) nih.gov
15-lipoxygenase-2 (15-LOX-2) nih.gov

These findings, although on derivatives, suggest that the core structure of a hydroxypentanoate ester can engage with various biological targets.

Analysis of Interactions with Enzymatic and Receptor Targets

Beyond predicting binding affinity, molecular docking provides a detailed view of the interactions between the ligand and the amino acid residues within the protein's binding site. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In the docking studies of 4-tert-butylphenyl 5-hydroxypentanoate, the analyses indicated the formation of a stable docked conformation within the active sites of the target proteins. journal-innovations.com The hydroxyl and ester moieties of the ligand are prime candidates for forming hydrogen bonds with polar residues in the binding pocket, while the butyl and phenyl groups can engage in hydrophobic interactions. These specific interactions are what anchor the ligand to the protein and are responsible for its potential inhibitory or modulatory effects.

For 2,4-ditert-butylphenyl 5-hydroxypentanoate, docking studies have similarly been used to rationalize its potential as an inhibitor of enzymes like trypsin. researchgate.netcolab.ws The analysis would typically identify key amino acid residues in the enzyme's active site that form favorable contacts with the ligand, explaining the basis of the observed binding energy. Such studies often use software that can generate 2D and 3D representations of these interactions, providing a clear picture of the binding mode.

While these results pertain to substituted phenyl esters of 5-hydroxypentanoic acid, they provide a strong foundation for hypothesizing how the simpler this compound might interact with similar biological targets. The fundamental structural motifs—the hydroxyl group, the ester linkage, and the alkyl chain—are present and would be expected to engage in similar types of non-covalent interactions.

Enzymatic and Biosynthetic Pathways Involving Butyl 5 Hydroxypentanoate

Microbial Biosynthesis of 5-Hydroxypentanoate (B1236267) Derivatives

The microbial production of 5-hydroxypentanoate, the precursor to Butyl 5-Hydroxypentanoate, is a significant area of research in biotechnology. Engineered strains of bacteria, particularly Escherichia coli, have been developed to synthesize 5-HP from renewable feedstocks like glucose and glycerol. nih.govnih.gov These microbial cell factories are designed to channel carbon flux from central metabolism towards the production of this C5 platform chemical.

One prominent strategy involves the de novo production of 5-HP from L-lysine. nih.gov This pathway utilizes the enzyme L-lysine α-oxidase to convert L-lysine into an intermediate that is further processed to yield 5-HP. Another successful approach has been to activate latent or engineered pathways that can generate the necessary precursors, such as the sleeping beauty mutase (Sbm) pathway in E. coli for the formation of propionyl-CoA, a key building block for certain 5-hydroxyacid derivatives. nih.gov The accumulation of related copolymers, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) [P(HB-co-HV)], in various bacteria like Alcaligenes latus and Alcaligenes eutrophus when fed specific precursors, further demonstrates the microbial capacity to produce 5-hydroxyvalerate units. nih.gov

To achieve high titers and yields of 5-hydroxypentanoate, extensive metabolic engineering of host microorganisms is required. These strategies focus on optimizing the flow of carbon towards the product, ensuring efficient enzyme activity, and maintaining cellular health. Key approaches include the integration of heterologous pathways, deletion of competing metabolic routes, and balancing of cofactor supply. nih.govresearchgate.net

For instance, in E. coli, a successful strategy involved integrating the genes RaiP (from Actinomyces israelii), gabT, and yahK to establish a synthetic pathway from L-lysine to 5-HP. nih.gov To prevent the loss of intermediates, the competing gene gabD was deleted. Production was further enhanced by optimizing the expression of the 5-aminovalerate transporter gene gabP and incorporating an NADPH supplementation system to ensure sufficient reducing power for the pathway. nih.gov In a 5-liter fermenter, this engineered strain produced 21.7 g/L of 5-HP from glucose. nih.gov

Another approach focused on activating the Sbm pathway to produce propionyl-CoA from the central metabolite succinyl-CoA. nih.gov This strategy, combined with redirecting carbon flux away from the tricarboxylic acid (TCA) cycle by deregulating the glyoxylate shunt, significantly increased the intracellular pool of precursors for 3-hydroxyvalerate biosynthesis, a related C5 hydroxy acid. nih.gov

Table 1: Metabolic Engineering Strategies for 5-Hydroxypentanoate Production in E. coli

Strategy Genetic Modification / Action Purpose Outcome Reference
Pathway Integration Integration of RaiP, gabT, and yahK genes into the genome.Establish a de novo biosynthesis pathway from L-lysine.Successful production of 5-HP. nih.gov
Competing Pathway Deletion Deletion of the gabD gene.Prevent the degradation of the intermediate glutarate semialdehyde.Increased carbon flux towards 5-HP. nih.gov
Precursor Transport Enhanced expression of the gabP gene.Improve the uptake of the precursor 5-aminovalerate.Increased efficiency of the biosynthetic pathway. nih.gov
Cofactor Engineering Incorporation of an NADPH supplementation system.Provide sufficient reducing equivalents (NADPH) for the reductase enzyme.Enhanced conversion rates and final titer. nih.gov
Carbon Flux Redirection Deregulation of glyoxylate shunt and blocking the oxidative TCA cycle.Increase the intracellular pool of precursors like propionyl-CoA.Improved production of 5-hydroxyacid derivatives. nih.gov

The construction of efficient biosynthetic pathways relies on the discovery and characterization of suitable enzymes. nih.gov These enzymes must exhibit high specificity and catalytic efficiency for the desired reactions. Advances in genomics and bioinformatics have accelerated the identification of novel enzymes from diverse microbial sources. nih.gov

In the context of 5-HP biosynthesis from L-lysine, the key enzyme is L-lysine α-oxidase (RaiP), which catalyzes the conversion of L-lysine to 6-amino-2-oxohexanoate. nih.govresearchgate.net Subsequent steps are catalyzed by a 5-aminovalerate transaminase (like GabT) and a glutarate semialdehyde reductase (like YahK) to form 5-HP. nih.gov

Another critical class of enzymes in the metabolism of 5-HP are CoA-transferases. Specifically, 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14) has been identified and characterized in Clostridium aminovalericum. wikipedia.orgenzyme-database.org This enzyme catalyzes the reversible transfer of a CoA moiety from acetyl-CoA to 5-hydroxypentanoate, forming 5-hydroxypentanoyl-CoA and acetate. wikipedia.orgenzyme-database.org This reaction links 5-HP to the central acetyl-CoA pool. The enzyme can also accept other acyl-CoAs like propanoyl-CoA and butanoyl-CoA as substrates, although at a slower rate. enzyme-database.org

Table 2: Key Enzymes in the Biosynthesis and Metabolism of 5-Hydroxypentanoate Derivatives

Enzyme Name EC Number Source Organism Reaction Catalyzed Role in Pathway Reference
L-lysine α-oxidase (RaiP) 1.4.3.14Actinomyces israeliiL-lysine + O₂ + H₂O → 6-amino-2-oxohexanoate + NH₃ + H₂O₂Initial step in the conversion of L-lysine to 5-HP. nih.gov
5-Aminovalerate Transaminase (GabT) 2.6.1.19Escherichia coli5-Aminovalerate + α-ketoglutarate ⇌ Glutarate semialdehyde + L-glutamateConverts 5-aminovalerate to glutarate semialdehyde. nih.gov
Glutarate Semialdehyde Reductase (YahK) 1.1.1.n/aEscherichia coliGlutarate semialdehyde + NADPH + H⁺ → 5-Hydroxypentanoate + NADP⁺Final reduction step to produce 5-HP. nih.gov
5-Hydroxypentanoate CoA-transferase 2.8.3.14Clostridium aminovalericumAcetyl-CoA + 5-Hydroxypentanoate ⇌ Acetate + 5-Hydroxypentanoyl-CoAActivates 5-HP for further metabolic processing or polymer synthesis. wikipedia.orgenzyme-database.org

Role of this compound in Intermediary Metabolism

The direct role of the ester, this compound, in intermediary metabolism is not well-defined. However, its constituent acid, 5-hydroxypentanoate, is linked to central metabolic pathways through its CoA derivative. The enzyme 5-hydroxypentanoate CoA-transferase facilitates the conversion of 5-HP into 5-hydroxypentanoyl-CoA. wikipedia.orgenzyme-database.org This activation step makes the molecule available for various metabolic fates.

For example, 5-hydroxypentanoyl-CoA can serve as a monomer for the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers accumulated by many bacteria as carbon and energy storage materials. nih.govresearchgate.net Specifically, it is a precursor for the 3-hydroxyvalerate (3HV) units in the P(HB-co-HV) copolymer, a bioplastic with improved mechanical properties compared to the homopolymer poly-3-hydroxybutyrate (PHB). nih.gov The link to acetyl-CoA, a central hub of metabolism, suggests that 5-HP can be integrated with or derived from pathways like fatty acid synthesis and the TCA cycle.

Biotransformation of Precursors into this compound

The production of this compound is a two-stage biotransformation process. The first stage involves the conversion of a primary precursor into 5-hydroxypentanoate, and the second is the esterification of 5-HP with butanol.

Stage 1: Formation of 5-Hydroxypentanoate

Microbial systems have been engineered to convert various precursors into 5-HP.

From Glucose/Glycerol: As detailed, engineered E. coli can produce 5-HP de novo from simple sugars by channeling metabolites through central carbon metabolism into engineered pathways. nih.govnih.gov

From L-lysine: This amino acid can be directly converted to 5-HP via the L-lysine α-oxidase pathway. nih.govresearchgate.net

From Furoic Acid: Chemical catalytic methods, which can inspire biocatalytic routes, show the conversion of furoic acid via hydrodeoxygenation to 5-hydroxypentanoic acid. google.com

Stage 2: Enzymatic Esterification

The final step in forming this compound is the esterification of 5-hydroxypentanoic acid with 1-butanol. This reaction is efficiently catalyzed by lipases (EC 3.1.1.3). Lipases are widely used in organic synthesis due to their stability in organic solvents, broad substrate specificity, and high selectivity. sci-hub.se For instance, lipase (B570770) B from Candida antarctica (CALB) is a common biocatalyst for synthesizing various esters, including butyl esters of phenolic acids like dihydrocaffeic acid. mdpi.com Similarly, porcine pancreatic lipase (PPL) is effective in catalyzing lactonization and esterification reactions involving hydroxy esters. sci-hub.se The synthesis would involve reacting 5-hydroxypentanoate with butanol in a suitable solvent system in the presence of an immobilized lipase to yield this compound.

Polymerization Studies and Material Science Applications of Butyl 5 Hydroxypentanoate

Investigation of Butyl 5-Hydroxypentanoate (B1236267) as a Monomer

While Butyl 5-hydroxypentanoate itself is not typically directly polymerized, its derivative, δ-valerolactone, is a key monomer in ring-opening polymerization (ROP). This process is a powerful method for producing aliphatic polyesters, which are known for being biorenewable, biocompatible, and biodegradable. rsc.org The polymerization behavior of lactone monomers is highly dependent on their ring size and the degree of substitution. nsf.gov Poly(δ-valerolactone), also referred to as poly(5-hydroxypentanoate), is a semicrystalline polyester (B1180765) with properties that make it a promising candidate for biomedical applications, including drug delivery systems and tissue engineering scaffolds. chemicalbook.com

The properties of poly(5-hydroxypentanoate) can be precisely tailored through copolymerization with other cyclic ester monomers. This strategy allows for the creation of materials with a wide array of thermal and mechanical characteristics. chemrxiv.orgacs.org Commonly used comonomers include ε-caprolactone (ε-CL) and L-lactide (LLA). chemrxiv.org

Copolymerization with ε-caprolactone (ε-CL): The bulk copolymerization of δ-valerolactone and ε-caprolactone results in hydroxy-terminated copolymers. While both homopolymers are semicrystalline with similar melting temperatures, their copolymerization significantly lowers the melting point (Tm). usm.edu The maximum depression of Tm occurs at a composition of approximately 60 mole-% ε-caprolactone. usm.edu Depending on the synthesis strategy (concurrent vs. sequential monomer addition), random, gradient, or block copolymers can be formed, leading to materials that are either amorphous with low glass transition temperatures (Tg) or semi-crystalline. chemrxiv.orgacs.org

Copolymerization with L-lactide (LLA): Copolymerization with L-Lactide generally results in amorphous materials. The incorporation of LLA into the polymer chain increases the glass transition temperature. For instance, in random copolymers of a substituted δ-valerolactone (EtVP) and LLA, Tg values ranged from -16.8 °C to 30.0 °C as LLA content increased. chemrxiv.org Block copolymers formed via sequential addition tend to exhibit higher Tg values compared to their random counterparts. chemrxiv.org

The reactivity ratios of the monomers influence the final copolymer microstructure. For example, in the copolymerization of δ-valerolactone (VL) and ε-caprolactone (ε-CL), the reactivity ratios were found to be rVL = 12.92 and rε-CL = 0.10, indicating a preference for VL incorporation. acs.org

Table 1: Thermal Properties of δ-Valerolactone Copolymers
Copolymer SystemMonomer Ratio (molar)Copolymer TypeGlass Transition Temp. (Tg)Melting Temp. (Tm)
Poly(EtVP-co-LLA)77:23Random-16.8 °CAmorphous
Poly(EtVP-co-LLA)23:77Random30.0 °CAmorphous
Poly(EtVP-b-ε-CL)50:50Block-57.2 °C47.5 °C
Poly(VL-co-ε-CL)40:60RandomNot ReportedLowest Tm in series

Poly(5-hydroxypentanoate) is synthesized via the ring-opening polymerization of δ-valerolactone. This reaction can be initiated using various catalytic systems, including metal-based catalysts, organic catalysts, and enzymes. researchgate.net The choice of catalyst and initiator allows for control over the polymer's molecular weight and architecture (e.g., linear, star-shaped). rsc.org

The resulting polymer, poly(δ-valerolactone) (PVL), is a hydrophobic, semicrystalline aliphatic polyester. chemicalbook.com Its properties make it comparable in some respects to poly(ε-caprolactone) (PCL), another widely studied biodegradable polyester. nih.gov Key properties include good miscibility with other polymers, high crystallinity, and a relatively low melting point, which is advantageous for processing. chemicalbook.com

Characterization of the polymer is typically performed using a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of the repeating units and end-groups. researchgate.net

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Determines the number-average molecular weight (Mn) and the polydispersity index (Đ), which indicates the breadth of the molecular weight distribution. rsc.org

Differential Scanning Calorimetry (DSC): Measures thermal transitions, including the glass transition temperature (Tg) and the melting temperature (Tm). rsc.org

Table 2: Typical Properties of Poly(δ-valerolactone) Homopolymer
PropertyValueTechnique
Glass Transition Temperature (Tg)-52 °CDSC
Melting Temperature (Tm)~50-60 °CDSC
CrystallinitySemicrystallineDSC / XRD
SolubilitySoluble in chlorinated solvents, THF-
BiocompatibilityLow cytotoxicity-

Integration into Polymeric Composites and Nanocomposites

Poly(5-hydroxypentanoate) is a valuable component in the formulation of polymer blends and composites, enhancing properties and expanding applications, particularly in the realm of sustainable materials. mdpi.com

As a biodegradable polyester derived from renewable resources, poly(5-hydroxypentanoate) is a key player in the development of green plastics. nih.gov These materials offer a more sustainable alternative to conventional petroleum-based plastics by reducing reliance on fossil fuels and mitigating plastic pollution. nih.govhilarispublisher.com The biodegradability of polyhydroxyalkanoates (PHAs), the class of polymers to which poly(5-hydroxypentanoate) belongs, means they can be broken down by microorganisms into natural substances like water and carbon dioxide. mdpi.com

Furthermore, recent research has demonstrated the potential for chemical recycling of δ-valerolactone-based copolymers. This process allows for the depolymerization of the material back to its constituent monomers, which can then be purified and re-polymerized, creating a closed-loop life cycle for the plastic. chemrxiv.orgacs.org

The integration of poly(5-hydroxypentanoate) into blends and composites can significantly modify the properties of the resulting material. Blending PHAs with other biodegradable polymers like polylactide (PLA) or poly(ε-caprolactone) (PCL) is a common strategy to overcome drawbacks such as brittleness or to modulate the degradation rate. scilit.comresearchgate.net

Blending: When blended with PLA, the PHA component can improve flexibility and toughness. In supramolecular copolymers of PLA and PVL, the crystallization behavior can be adjusted, which in turn affects the thermomechanical properties. acs.org

Mechanism of Polymerization Initiation and Propagation

The most common and efficient method for synthesizing poly(5-hydroxypentanoate) is the ring-opening polymerization (ROP) of δ-valerolactone. The reaction can proceed via several mechanisms, primarily cationic or coordination ROP, depending on the catalyst and initiator used. nih.govresearchgate.net

In a typical ROP mechanism initiated by an alcohol (R-OH) and a catalyst, the process involves two key stages:

Initiation: The catalyst activates the monomer (δ-valerolactone), making the carbonyl carbon more susceptible to nucleophilic attack. The initiator, often an alcohol, then attacks and opens the cyclic ester ring. This creates a linear monomer unit with a reactive hydroxyl group at one end. For cationic ROP, an initiator like an alcohol attacks the protonated or catalyst-activated monomer, leading to ring-opening and the formation of a propagating species. researchgate.netacs.org

Propagation: The newly formed hydroxyl end-group of the growing polymer chain acts as a nucleophile, attacking another activated monomer molecule. This process repeats, adding monomer units to the chain and extending the polymer. researchgate.net This chain-growth mechanism continues until the monomer is consumed or the reaction reaches equilibrium. The process, when well-controlled, exhibits "living" characteristics, meaning that transesterification and other side reactions are minimized, allowing for the synthesis of polymers with predictable molecular weights and narrow polydispersity. rsc.orgacs.org

The choice of catalyst is critical. Lewis acids like tin(II) octoate (Sn(Oct)2) are common for coordination ROP. nih.gov Cationic organocatalysts, such as triflylimide (HNTf2), have also been shown to be highly efficient, proceeding through a living mechanism to afford well-defined polymers. acs.org

Environmental Fate and Degradation Research on Butyl 5 Hydroxypentanoate

Biotic Degradation Processes

Biotic degradation, mediated by microorganisms and their enzymes, is expected to be a significant pathway for the removal of Butyl 5-Hydroxypentanoate (B1236267) from the environment.

The biodegradation of aliphatic esters is a well-documented process carried out by a wide variety of bacteria and fungi present in soil and aquatic environments. researchgate.netasm.org These microorganisms can utilize esters as a source of carbon and energy. The initial step in the microbial degradation of Butyl 5-Hydroxypentanoate would be the enzymatic hydrolysis of the ester bond by extracellular esterases or lipases, yielding 5-hydroxypentanoic acid and butanol. mdpi.com

Both of these degradation products are generally readily biodegradable. Butanol can be oxidized to butyric acid and subsequently enter central metabolic pathways. 5-Hydroxypentanoic acid is a type of polyhydroxyalkanoate (PHA) monomer, and many microorganisms are known to degrade PHAs. frontiersin.orgfrontiersin.orgsemanticscholar.orgscispace.com

While specific microorganisms capable of degrading this compound have not been identified, it is highly probable that common soil and aquatic bacteria and fungi possessing esterase and lipase (B570770) activity would be involved. Genera such as Pseudomonas, Bacillus, Aspergillus, and Penicillium are known to degrade a wide range of esters and polyesters. asm.orgfrontiersin.orgnih.gov

Table 2: General Microbial Genera Known for Ester and Polyester (B1180765) Degradation

Microorganism TypeGenera
BacteriaPseudomonas, Bacillus, Thermomonospora
FungiAspergillus, Penicillium, Fusarium

The key enzymes involved in the biodegradation of this compound are carboxylesterases (EC 3.1.1.1) and lipases (EC 3.1.1.3). mdpi.comresearchgate.net These enzymes catalyze the hydrolysis of ester bonds. Esterases typically show a preference for short-chain acyl esters, while lipases are more active on water-insoluble long-chain triglycerides but can also hydrolyze a broad range of esters. researchgate.netmdpi.com

The enzymatic reaction would proceed as follows:

This compound + H₂O ---(Esterase/Lipase)--> 5-Hydroxypentanoic Acid + Butanol

Studies on various microbial esterases have demonstrated their efficiency in hydrolyzing short-chain esters. nih.govnih.gov The resulting 5-hydroxypentanoic acid can be further metabolized through pathways similar to those for other hydroxy acids, often involving oxidation to a dicarboxylic acid and subsequent entry into the beta-oxidation pathway.

Environmental Persistence and Formation of Transformation Products

The environmental persistence of this compound is expected to be low. The susceptibility of the ester bond to both abiotic hydrolysis and, more significantly, enzymatic hydrolysis by ubiquitous microorganisms suggests that it would not persist in the environment for extended periods. solubilityofthings.com Synthetic esters, in general, are considered to be biodegradable. lubesngreases.com

The primary transformation products from both abiotic and biotic degradation are 5-hydroxypentanoic acid and butanol. These compounds are not considered to be persistent and are readily utilized by a wide range of microorganisms. Further degradation would lead to the formation of carbon dioxide and water under aerobic conditions.

In soil, the biodegradation of aliphatic-aromatic polyesters has been shown to be influenced by the chemical structure, with a higher aliphatic content generally leading to faster degradation. nih.govacs.org Given that this compound is a fully aliphatic ester, it is expected to be readily biodegradable in soil environments.

Table 3: Summary of Degradation Products and Expected Persistence

Degradation PathwayPrimary Transformation ProductsExpected Persistence
Hydrolysis5-Hydroxypentanoic Acid, ButanolLow
Photolysis5-Hydroxypentanoic Acid, Butanol, smaller oxidized moleculesLow
Microbial Degradation5-Hydroxypentanoic Acid, ButanolLow

Advanced Spectroscopic and Analytical Characterization Methodologies in Butyl 5 Hydroxypentanoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Butyl 5-Hydroxypentanoate (B1236267). Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of the butyl ester and the hydroxypentanoate backbone.

In ¹H NMR spectroscopy, specific protons in the molecule resonate at characteristic chemical shifts. The spectrum would confirm the structure through distinct signals for the butyl chain protons (a triplet for the terminal methyl group, and multiplets for the three methylene groups) and the pentanoate chain protons (triplets for the methylene groups adjacent to the ester oxygen and the hydroxyl group, and a multiplet for the central methylene groups). Integration of the peak areas corresponds to the number of protons, while the splitting patterns (e.g., triplets, quartets) reveal adjacent proton environments, confirming the connectivity.

¹³C NMR spectroscopy provides complementary information by detecting the carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment (e.g., carbonyl, carbons adjacent to oxygen, aliphatic carbons).

NMR is also pivotal for monitoring the synthesis of Butyl 5-Hydroxypentanoate, for instance, in an esterification reaction between 5-hydroxypentanoic acid and butanol. By tracking the appearance of characteristic ester peaks and the disappearance of reactant signals over time, the reaction kinetics and conversion can be accurately determined without the need for sample isolation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position (Structure)Predicted ¹H NMR Shift (ppm)Predicted MultiplicityPredicted ¹³C NMR Shift (ppm)
HO-CH₂ -CH₂-CH₂-C(O)O-CH₂-CH₂-CH₂-CH₃ (C5)~3.6Triplet (t)~62
HO-CH₂-CH₂ -CH₂-C(O)O-CH₂-CH₂-CH₂-CH₃ (C4)~1.6Multiplet (m)~32
HO-CH₂-CH₂-CH₂ -C(O)O-CH₂-CH₂-CH₂-CH₃ (C3)~1.7Multiplet (m)~22
HO-CH₂-CH₂-CH₂-C(O) O-CH₂-CH₂-CH₂-CH₃ (C1)--~174
HO-CH₂-CH₂-CH₂-C(O)O-CH₂ -CH₂-CH₂-CH₃ (C1')~4.1Triplet (t)~64
HO-CH₂-CH₂-CH₂-C(O)O-CH₂-CH₂ -CH₂-CH₃ (C2')~1.7Multiplet (m)~31
HO-CH₂-CH₂-CH₂-C(O)O-CH₂-CH₂-CH₂ -CH₃ (C3')~1.4Multiplet (m)~19
HO-CH₂-CH₂-CH₂-C(O)O-CH₂-CH₂-CH₂-CH₃ (C4')~0.9Triplet (t)~14

Mass Spectrometry (MS) Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of this compound and for assessing its purity by detecting trace impurities.

The molecular ion peak (M+) in the mass spectrum corresponds to the intact molecule that has been ionized. For this compound (C₉H₁₈O₃), the expected molecular weight is approximately 174.24 g/mol . The fragmentation pattern, which results from the breakdown of the molecular ion, provides valuable structural information. Common fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangements. libretexts.org Key fragments for this compound would include the loss of the butoxy group (-OCH₂CH₂CH₂CH₃) or the butyl radical (-CH₂CH₂CH₂CH₃), as well as characteristic ions resulting from cleavage along the pentanoate chain.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. The sample is first vaporized and separated based on its boiling point and polarity on a GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented, generating a unique mass spectrum for each component. This allows for both the identification of this compound and the detection and identification of any volatile impurities, such as residual solvents or reaction byproducts.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS

m/z ValuePossible Fragment IdentityFragmentation Pathway
174[C₉H₁₈O₃]⁺Molecular Ion (M⁺)
156[M - H₂O]⁺Loss of water
117[M - C₄H₉]⁺Loss of butyl radical
101[HO(CH₂)₄CO]⁺Loss of butoxy radical
85[C₄H₅O₂]⁺McLafferty rearrangement product
57[C₄H₉]⁺Butyl cation

For compounds that are thermally unstable or not sufficiently volatile for GC, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. In LC-MS, the compound is separated via high-performance liquid chromatography before being introduced into the mass spectrometer. LC-MS is particularly useful for analyzing reaction mixtures or formulations containing this compound without extensive sample preparation. Soft ionization techniques, such as electrospray ionization (ESI), are typically used, which often result in the observation of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for clear confirmation of the molecular weight with minimal fragmentation.

Vibrational Spectroscopy for Functional Group Analysis (e.g., Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation. The resulting FTIR spectrum is a unique fingerprint of the molecule.

For this compound, the FTIR spectrum would be characterized by two key absorption bands:

A strong, sharp absorption peak corresponding to the ester carbonyl (C=O) stretch, typically appearing in the range of 1735-1750 cm⁻¹.

A broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group's stretching vibration, broadened due to hydrogen bonding. mdpi.com

Additional peaks in the 2850-3000 cm⁻¹ range would correspond to the C-H stretching of the aliphatic butyl and pentanoate chains, while C-O stretching vibrations would be observed in the 1000-1300 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3600 - 3200O-H stretch (broad)Hydroxyl (-OH)
3000 - 2850C-H stretchAlkyl (CH₂, CH₃)
1750 - 1735C=O stretch (strong)Ester Carbonyl
1300 - 1000C-O stretchEster and Alcohol

Chromatographic Techniques for Separation and Quantification (e.g., Gel Permeation Chromatography)

While techniques like GC and LC are used to analyze the this compound monomer, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing its polymer, poly(this compound). GPC separates molecules based on their hydrodynamic size in solution. intertek.com

In a GPC analysis, a solution of the polymer is passed through a column packed with porous gel. Larger polymer chains are excluded from the pores and elute more quickly, while smaller chains penetrate the pores to varying degrees and elute later. By calibrating the system with polymer standards of known molecular weights, the molecular weight distribution of the poly(this compound) sample can be determined.

The key parameters obtained from GPC analysis are:

Number-average molecular weight (Mn): The total weight of the polymer divided by the total number of molecules.

Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer, while higher values indicate a broader distribution of chain lengths.

This information is critical for understanding how the polymerization process affects the final material properties, such as mechanical strength and degradation rate.

Thermal Analysis Methods for Material Characterization (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For poly(this compound), a member of the polyhydroxyalkanoate (PHA) family, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial insights into its material properties and processing window.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal transitions of the polymer:

Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for determining the material's operating temperature range.

Crystallization Temperature (Tc): The temperature at which the polymer crystallizes upon cooling from the melt, releasing heat (an exothermic process).

Melting Temperature (Tm): The temperature at which the crystalline regions of the polymer melt, absorbing heat (an endothermic process). researchgate.net Multiple melting peaks can sometimes be observed in PHAs, corresponding to different crystal structures or morphologies. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to assess the thermal stability of the polymer. The TGA curve shows the temperature at which the material begins to decompose and the profile of its weight loss. This information is vital for determining the maximum processing temperature to avoid thermal degradation. For PHAs, decomposition typically begins at temperatures above 200°C. whitman.edu

Table 4: Typical Thermal Properties for Polyhydroxyalkanoates (PHAs) Determined by DSC and TGA

PropertyTechniqueTypical Range for PHAsInformation Provided
Glass Transition Temperature (Tg)DSC-50°C to 10°CDefines the transition from glassy to rubbery state.
Melting Temperature (Tm)DSC40°C to 180°CIndicates the upper limit for solid-state applications.
Crystallization Temperature (Tc)DSC20°C to 120°CCharacterizes the crystallization behavior upon cooling.
Decomposition Temperature (Td)TGA200°C to 350°CIndicates the onset of thermal degradation.

Microscopic and Morphological Characterization (e.g., Scanning Electron Microscopy)

The morphological and microscopic characteristics of this compound have not been extensively reported in publicly available research. Techniques such as Scanning Electron Microscopy (SEM) are invaluable for visualizing the surface topography, particle size, and shape of a solid material. In a hypothetical scenario where this compound is synthesized or isolated in a solid form, SEM analysis would provide crucial insights into its physical characteristics.

For instance, if this compound were to be used in a composite material or as a coating, SEM could be employed to assess the uniformity of its dispersion and its interface with other components. However, as this compound is a liquid at room temperature, direct SEM analysis of the compound itself is not feasible without specialized cryogenic techniques.

Currently, there are no specific research findings or data tables detailing the microscopic and morphological characterization of this compound in the scientific literature.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. For a compound to be analyzed by XRD, it must be in a crystalline solid form. Given that this compound is a liquid under standard conditions, XRD analysis would require its successful crystallization.

The process of crystallization can be influenced by factors such as solvent, temperature, and pressure. If a crystalline form of this compound were to be obtained, XRD analysis could provide precise information on its crystal lattice parameters, space group, and the three-dimensional arrangement of its molecules. This data is fundamental for understanding its physical properties and intermolecular interactions.

As of now, there are no published studies that report the successful crystallization of this compound or any subsequent X-ray diffraction analysis of its structure. Therefore, no XRD data tables or detailed research findings are available for this compound.

Future Research Directions and Translational Perspectives for Butyl 5 Hydroxypentanoate

Emerging Synthetic Paradigms for Scalable Production

The scalable and economically viable production of Butyl 5-Hydroxypentanoate (B1236267) is a prerequisite for its widespread application. Future research is anticipated to focus on sustainable and efficient synthetic routes moving beyond traditional esterification methods. One promising direction is the catalytic conversion of biomass-derived platform chemicals, such as γ-valerolactone (GVL). The ring-opening of GVL can yield 5-hydroxypentanoic acid or its esters, and the development of catalysts that can directly convert GVL to Butyl 5-Hydroxypentanoate in a one-pot synthesis with butanol would be a significant advancement.

Another emerging paradigm is the application of flow chemistry for the continuous production of this compound. The advantages of flow synthesis, including enhanced reaction control, improved safety, and higher yields, make it an attractive approach for industrial-scale manufacturing. Research in this area would involve the design and optimization of microreactors and the development of robust heterogeneous catalysts suitable for continuous operation.

Synthetic ApproachPotential AdvantagesResearch Focus
Catalytic conversion of γ-valerolactone (GVL)Utilization of a renewable feedstock, potential for one-pot synthesis.Development of selective ring-opening and esterification catalysts.
Flow Chemistry SynthesisEnhanced reaction control, improved safety, scalability.Microreactor design, development of heterogeneous catalysts.
Chemo-enzymatic SynthesisHigh selectivity, mild reaction conditions.Integration of enzymatic and chemical catalysis steps.

Development of Novel Catalytic Systems for Efficient Transformations

The dual functionality of this compound makes it a versatile substrate for a wide range of chemical transformations. The development of novel catalytic systems will be crucial for unlocking its potential as a building block for more complex molecules. Future research is expected to concentrate on selective catalytic oxidations of the primary alcohol to an aldehyde or carboxylic acid, while preserving the ester functionality. This would open pathways to the synthesis of novel monomers for polyesters.

Furthermore, catalysts that can facilitate the transformation of the ester group, such as transesterification or amidation, without affecting the hydroxyl group, would expand the synthetic utility of this compound. The development of chemoselective catalysts, potentially based on earth-abundant metals, will be a key area of investigation. Tandem catalytic processes, where multiple transformations are carried out in a single pot, could offer more efficient routes to valuable downstream products. acs.org

Innovations in Biotechnological Production and Biotransformations

Biotechnological routes to this compound and its derivatives represent a highly promising area for future research, aligning with the principles of green chemistry. The engineering of microbial cell factories, such as Escherichia coli or Saccharomyces cerevisiae, to produce 5-hydroxypentanoic acid from renewable feedstocks like glucose is a key objective. nih.govmdpi.com Subsequent enzymatic esterification of the bio-derived 5-hydroxypentanoic acid with butanol, using lipases, could provide a fully biological route to the target compound.

Moreover, the use of isolated enzymes for the biotransformation of this compound itself is an area ripe for exploration. For instance, oxidoreductases could be employed for the selective oxidation of the hydroxyl group, while lipases could be used for enantioselective acylation, leading to the production of chiral building blocks. sci-hub.se The immobilization of these enzymes could enhance their stability and reusability, making biocatalytic processes more economically feasible.

Biocatalyst TypePotential TransformationAdvantages
Engineered Microorganisms (E. coli, S. cerevisiae)Production of 5-hydroxypentanoic acid from sugars.Use of renewable feedstocks, sustainable production.
LipasesEsterification of 5-hydroxypentanoic acid with butanol; Enantioselective acylation of the hydroxyl group.High selectivity, mild reaction conditions.
OxidoreductasesSelective oxidation of the hydroxyl group.High specificity, avoiding protection/deprotection steps.

Design and Application in Advanced Functional Materials

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers with tailored properties. The hydroxyl group can participate in step-growth polymerization to form polyesters, while the butyl ester group can act as a pendant functional group, influencing the polymer's physical properties such as its glass transition temperature and solubility. Future research will likely focus on the copolymerization of this compound with other monomers to create a range of functional materials.

For instance, the incorporation of this compound into polyester (B1180765) backbones could introduce hydrophilicity and potential sites for further chemical modification. This could be advantageous for applications in biodegradable plastics, drug delivery systems, and compatibilizers for polymer blends. The synthesis of side-chain liquid crystal polymers, where mesogenic units are attached to the hydroxyl group of this compound before polymerization, could also be a promising direction for the development of new optical materials.

Contribution to Mechanistic Biological Pathway Elucidation

While this compound itself is not a known primary metabolite, its corresponding acid, 5-hydroxypentanoate, is a substrate for the enzyme 5-hydroxypentanoate CoA-transferase. enzyme-database.org This enzyme plays a role in the metabolism of certain bacteria. Future research could utilize isotopically labeled this compound as a chemical probe to study metabolic pathways in these organisms. By tracing the metabolic fate of the labeled compound after intracellular hydrolysis to 5-hydroxypentanoate, researchers could gain deeper insights into the kinetics and regulation of these pathways.

Furthermore, derivatives of this compound could be synthesized and used as potential inhibitors or substrates for other enzymes, aiding in the characterization of their function and mechanism. This approach could be valuable in the discovery of new enzyme activities and the mapping of novel metabolic networks, particularly in microorganisms with unique metabolic capabilities.

Q & A

Basic Research Questions

Q. What are the established enzymatic pathways for synthesizing 5-hydroxypentanoate derivatives, and how can these inform the production of butyl 5-hydroxypentanoate?

  • Methodological Answer : The synthesis of 5-hydroxypentanoate intermediates from biomass involves a multi-step enzymatic cascade. For example, butyrate is first converted to valerate via methyltransferases (EC 2.1.1.-), then oxidized to 5-hydroxypentanoate using monooxygenases (EC 1.14.13.-). Subsequent lactonization by gluconolactonase (EC 3.1.1.17) yields 5-valerolactone, a precursor for cyclic ketones like cyclopentanone . Researchers can adapt this pathway by substituting esterification agents (e.g., butanol) to produce this compound. Key challenges include enzyme specificity and yield optimization.

Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to characterize this compound?

  • Methodological Answer :

  • 1H NMR : Look for characteristic peaks: δ ~3.65 ppm (t, J = 6.4 Hz, -OCH2-), δ ~2.36 ppm (t, J = 7.3 Hz, -COOCH2-), and δ ~1.50–1.75 ppm (m, aliphatic chain protons) .
  • 13C NMR : Peaks at ~174 ppm (ester carbonyl), ~62 ppm (-OCH2-), and ~33 ppm (-COOCH2-) confirm the ester structure .
  • IR : Strong absorbance at ~1730 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (hydroxyl group, if present) .
    • Standardize solvent systems (e.g., CDCl3) and reference compounds for reproducibility.

Q. What solvent systems and purification strategies are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer : Use silica gel chromatography with gradients of ethyl acetate/petroleum ether (e.g., 40:60 to 60:40) to separate ester products from polar byproducts. For large-scale synthesis, distillation under reduced pressure (e.g., 0.1 mmHg, 80–100°C) minimizes decomposition . Confirm purity via TLC (Rf ~0.47 in 50:50 EtOAc/petroleum ether) and GC-MS .

Advanced Research Questions

Q. How can regioselective synthesis of this compound be achieved while minimizing competing esterification or lactonization?

  • Methodological Answer : Employ steric hindrance strategies, such as using bulky catalysts (e.g., TEMPO-oxidized enzymes) or protecting the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers during synthesis. Monitor reaction progress via in situ FTIR to detect lactone formation (C=O stretch shift from ~1730 to ~1770 cm⁻¹) . Optimize pH (5.5–6.5) to favor esterification over lactonization .

Q. What computational approaches (e.g., DFT, molecular dynamics) are effective for predicting the stability and reactivity of this compound in aqueous vs. nonpolar environments?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d,p) level to calculate Gibbs free energy of hydrolysis. Molecular dynamics simulations (e.g., GROMACS) with explicit solvent models (water vs. hexane) can predict aggregation behavior. Validate with experimental solubility tests and partition coefficients (log P) .

Q. How can metabolic engineering of microbial hosts enhance the bioproduction of 5-hydroxypentanoate precursors for butyl ester synthesis?

  • Methodological Answer : Overexpress E. coli’s native acetyl-CoA carboxylase (ACC) and heterologous methyltransferase (e.g., from Clostridium) to boost valerate production. Use CRISPRi to suppress competing pathways (e.g., β-oxidation). Fed-batch fermentation with glycerol as a carbon source improves yield (up to 12 g/L reported in similar systems) .

Q. What strategies resolve contradictions in reported catalytic efficiencies of monooxygenases for 5-hydroxypentanoate synthesis?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines:

  • Literature Search : Query PubMed and SciFinder for "monooxygenase AND 5-hydroxypentanoate."
  • Data Extraction : Tabulate enzyme sources, reaction conditions (pH, temperature), and turnover numbers.
  • Meta-Analysis : Use ANOVA to identify statistically significant variables (e.g., cofactor type, NADPH vs. FADH2) .
    • Replicate high-discrepancy studies under standardized conditions to isolate confounding factors .

Q. How does the stereochemistry of this compound influence its enzymatic degradation in environmental or biological systems?

  • Methodological Answer : Synthesize enantiopure (R)- and (S)-butyl 5-hydroxypentanoate via chiral catalysts (e.g., Sharpless epoxidation derivatives). Test degradation rates using soil microcosms or liver microsomes. Analyze metabolites via LC-MS/MS to identify stereospecific pathways (e.g., esterase preference for R-enantiomers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.